molecular formula C13H17N3O3 B11539579 N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide CAS No. 35763-43-0

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B11539579
CAS No.: 35763-43-0
M. Wt: 263.29 g/mol
InChI Key: VNKKYMYQWARECN-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a nitro-substituted phenyl ring and a piperidine moiety. Its chemical formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol (CAS: 122-28-1) . The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Spectroscopic data (IR, NMR) confirm structural features such as N–H stretching (~3400 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Properties

CAS No.

35763-43-0

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17N3O3/c17-13(10-15-7-2-1-3-8-15)14-11-5-4-6-12(9-11)16(18)19/h4-6,9H,1-3,7-8,10H2,(H,14,17)

InChI Key

VNKKYMYQWARECN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 3-nitroaniline with 2-chloro-N-(piperidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and piperidin-1-yl acetamide

Scientific Research Applications

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl acetamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocycles, or functional groups, emphasizing structural, physicochemical, and biological distinctions.

Substituted Phenylacetamides with Heterocyclic Moieties
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes References
N-(3-Nitrophenyl)-2-(piperidin-1-yl)acetamide C₁₃H₁₅N₃O₃ 261.28 3-Nitrophenyl, piperidine Under investigation for CNS targets
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) C₁₅H₁₆ClN₅OS 365.84 Thiadiazole, 4-chlorophenyl Analgesic, antipyretic activity
VA20 (N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) C₁₅H₁₆N₆O₃S 376.39 Thiadiazole, 2-nitrophenyl Enhanced solubility vs. VA17
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide C₁₈H₂₅N₃O₄S 391.48 Morpholine-sulfonyl, piperidine Potential kinase inhibition

Key Observations :

  • Thiadiazole derivatives (VA17, VA20) exhibit higher molecular weights and improved pharmacokinetic profiles due to sulfur-containing heterocycles, which enhance metabolic stability .
  • Morpholine-sulfonyl analog shows increased polar surface area (PSA) due to sulfonyl and morpholine groups, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the parent compound .
Nitro-Substituted Acetamides with Varied Aromatic Systems
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Physicochemical Properties References
This compound C₁₃H₁₅N₃O₃ 261.28 3-Nitrophenyl, piperidine logP: ~3.0; Moderate lipophilicity
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide C₁₄H₁₁FN₂O₃ 274.25 4-Fluorophenyl, 3-nitrophenyl logP: 3.0; Similar lipophilicity
N-(3,5-Dinitrophenyl)acetamide C₈H₇N₃O₅ 225.16 3,5-Dinitrophenyl Higher reactivity (dual nitro groups)

Key Observations :

  • Dinitrophenyl derivative exhibits stronger electron-withdrawing effects, which may hinder solubility (logSw: -3.31) but enhance stability in acidic environments .
Piperidine/Acetamide Hybrids with Bioactive Scaffolds
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis & Applications References
N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m) C₁₅H₂₂N₂O 246.35 tert-Butyl, phenyl Antimicrobial screening candidate
N-(3-Nitrophenyl)-2-(1H-indol-3-yl)acetamide C₁₆H₁₃N₃O₃ 295.29 Indole, 3-nitrophenyl Moderate cytotoxicity (SMMC-7721 cells)

Key Observations :

  • Indole-containing analogs demonstrate cytotoxic activity, suggesting that replacing piperidine with aromatic heterocycles alters biological targets .
  • tert-Butyl derivatives prioritize lipophilicity over solubility, favoring membrane penetration in antimicrobial contexts .

Research Findings and Implications

  • Structural Flexibility : The piperidine ring and nitro group in this compound provide a balance between lipophilicity and polarity, making it adaptable for CNS or peripheral targets.
  • Biological Relevance : Thiadiazole derivatives (e.g., VA17) highlight the importance of heterocycles in enhancing bioactivity, while fluorophenyl analogs () emphasize substituent effects on physicochemical profiles.
  • Synthetic Accessibility : Multicomponent reactions () and column chromatography () are common methods for synthesizing such compounds, ensuring scalability for preclinical studies.

Biological Activity

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group and a piperidine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C12H16N3O3\text{C}_{12}\text{H}_{16}\text{N}_{3}\text{O}_{3}

This compound exhibits a molecular weight of approximately 252.27 g/mol.

1. Cell Cycle Modulation
Research has shown that this compound influences the cell cycle, particularly in HepG2 liver cancer cells. It has been observed to block the transition from the G2 phase to the M phase, resulting in G2/M cell cycle arrest. This action is associated with its potential anti-tumor activity, as evidenced by a reduction in the proportion of cells progressing to mitosis at higher concentrations .

2. Protein Kinase Inhibition
The compound demonstrates significant inhibitory activity against various protein kinases, including:

  • IGF1R (Inhibition: 76.84%)
  • EGFR (Inhibition: 24.36%)
  • VEGFR1 and PDGFRβ (Inhibition: ~12%)
    These inhibitory effects suggest that this compound may play a role in cancer treatment by disrupting signaling pathways critical for tumor growth and survival .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Effect Reference
Cell Cycle ArrestG2/M phase arrest in HepG2 cells
IGF1R Inhibition76.84% inhibition
EGFR Inhibition24.36% inhibition
Antimicrobial ActivityEffective against various pathogens
Anticancer ActivityModerate activity in vitro

Case Studies

Case Study 1: Anticancer Activity
In vitro studies indicated that this compound exhibited moderate anticancer activity against HepG2 cells. The MTT assay revealed a dose-dependent reduction in cell viability, supporting its potential as an anti-tumor agent .

Case Study 2: Antimicrobial Evaluation
This compound was evaluated for antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

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